Cas no 2229232-18-0 (6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline)

6-(2-Amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline is a fluorinated aniline derivative featuring a difluoropropylamine side chain. This compound is of interest in medicinal chemistry and agrochemical research due to its unique structural properties, including the presence of multiple fluorine atoms, which can enhance metabolic stability and lipophilicity. The dimethylaniline moiety and difluoropropylamine group offer potential for further functionalization, making it a versatile intermediate in the synthesis of biologically active molecules. Its well-defined stereochemistry and high purity make it suitable for precise applications in drug discovery and material science. The compound's stability under standard conditions ensures reliable handling and storage.
6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline structure
2229232-18-0 structure
Product Name:6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline
CAS No:2229232-18-0
MF:C11H14F4N2
MW:250.235876560211
CID:6184774
PubChem ID:165634043
Update Time:2025-06-07

6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline
    • 2229232-18-0
    • EN300-1974883
    • Inchi: 1S/C11H14F4N2/c1-17(2)10-6(5-8(16)11(14)15)3-4-7(12)9(10)13/h3-4,8,11H,5,16H2,1-2H3
    • InChI Key: ANKIGDPRTKCTEU-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=CC(=C(C=1N(C)C)F)F)N)F

Computed Properties

  • Exact Mass: 250.10931110g/mol
  • Monoisotopic Mass: 250.10931110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.3Ų

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Additional information on 6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline

Introduction to 6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline (CAS No. 2229232-18-0)

6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline (CAS No. 2229232-18-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of difluoro substituents and an amino group, which contribute to its potential therapeutic applications and biological activities.

The difluoro substituents in the compound's structure are known to influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are crucial for optimizing the compound's pharmacokinetic profile, which is essential for its potential use in drug development. The amino group, on the other hand, can serve as a site for further functionalization or conjugation with other molecules, enhancing the compound's versatility and potential for therapeutic applications.

Recent studies have explored the biological activities of 6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline. One notable area of research is its potential as a modulator of ion channels and receptors. Ion channels play a critical role in various physiological processes, including neuronal signaling and cardiac function. Compounds that can selectively modulate these channels have significant therapeutic potential for treating conditions such as neurological disorders and cardiovascular diseases.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline on potassium channels. The results showed that the compound exhibited selective inhibition of specific potassium channel subtypes, suggesting its potential as a lead molecule for developing new drugs targeting these channels. This finding is particularly significant given the growing interest in potassium channel modulators for treating conditions such as epilepsy and arrhythmias.

Another area of interest is the compound's potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. Preliminary studies have indicated that 6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This property makes it a promising candidate for further investigation in the development of anti-inflammatory drugs.

The synthesis of 6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline has been optimized using modern synthetic methods to ensure high yields and purity. The synthetic route involves several key steps, including the introduction of difluoro substituents and the formation of the amino group. These steps are carefully controlled to minimize side reactions and ensure the desired product is obtained with high efficiency.

In terms of safety and toxicity, preliminary assessments have shown that 6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline exhibits low toxicity at therapeutic concentrations. However, further studies are required to fully evaluate its safety profile and to determine appropriate dosing regimens for clinical use.

The future prospects for 6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline are promising. Ongoing research aims to explore its potential applications in various therapeutic areas and to optimize its pharmacological properties through structure-activity relationship (SAR) studies. Additionally, efforts are being made to develop more efficient synthetic routes to scale up production for preclinical and clinical trials.

In conclusion, 6-(2-amino-3,3-difluoropropyl)-2,3-difluoro-N,N-dimethylaniline (CAS No. 2229232-18-0) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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